molecular formula C18H18ClF3N2O3S B3544004 N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B3544004
M. Wt: 434.9 g/mol
InChI Key: OYOJNCVHQJKGRQ-UHFFFAOYSA-N
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Description

This compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) attached to a nitrogen atom. The presence of the trifluoromethyl group (CF3) and the chloro group (Cl) suggest that this compound could have interesting reactivity and properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine with a carboxylic acid or its derivative. The trifluoromethyl group could potentially be introduced using a variety of methods, including the use of trifluoromethylating reagents .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide group will result in a planar geometry around the nitrogen atom, while the phenyl rings will have a planar geometry due to the sp2 hybridization of the carbon atoms .


Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by the functional groups present in the molecule. The amide group could potentially undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, which might influence its solubility and reactivity .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Future Directions

The study of this compound could potentially contribute to various fields, depending on its properties and reactivity. It could be of interest in medicinal chemistry if it shows biological activity, or in materials science if it has unique physical properties .

Properties

IUPAC Name

2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClF3N2O3S/c1-3-12-4-7-14(8-5-12)23-17(25)11-24(28(2,26)27)16-10-13(18(20,21)22)6-9-15(16)19/h4-10H,3,11H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOJNCVHQJKGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN(C2=C(C=CC(=C2)C(F)(F)F)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide
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N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide
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N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide
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N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide
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N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 6
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N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide

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